molecular formula C11H10BrF2NO B1401876 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde CAS No. 1779130-57-2

2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde

Cat. No. B1401876
M. Wt: 290.1 g/mol
InChI Key: NKQWAVUGPYRPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde” is a chemical compound with the molecular formula C11H10BrF2NO and a molecular weight of 290.1 g/mol1. It is intended for research use only and not for human or veterinary use1.



Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of p-bromobenzaldehyde involves the bromination of p-bromotoluene2. The crude product is then mixed with powdered calcium carbonate and water, and the mixture is heated and refluxed to effect hydrolysis2. The product is then distilled in a rapid current of steam2. However, the specific synthesis process for “2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde” is not readily available in the search results.



Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde” is not directly available from the search results. However, the molecular structure of similar compounds, such as “4-(3,3-difluoropyrrolidin-1-yl)aniline”, has been reported3.



Chemical Reactions Analysis

The specific chemical reactions involving “2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde” are not readily available in the search results. However, similar compounds, such as p-bromobenzaldehyde, undergo various chemical reactions, including bromination and hydrolysis2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde” are not directly available from the search results. However, it is known that the compound has a molecular weight of 290.1 g/mol1.


Safety And Hazards

The specific safety and hazards information for “2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde” is not readily available in the search results. However, similar compounds, such as “4-(3,3-difluoropyrrolidin-1-yl)aniline”, have safety information available, including hazard statements and precautionary statements3.


Future Directions

The future directions for the study and application of “2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde” are not readily available


properties

IUPAC Name

2-bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF2NO/c12-10-5-9(2-1-8(10)6-16)15-4-3-11(13,14)7-15/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQWAVUGPYRPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CC(=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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